

physical and chemical characteristics of 6-Aminopyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Aminopyrazine-2-carboxylic acid

Cat. No.: B1279984

[Get Quote](#)

An In-depth Technical Guide to 6-Aminopyrazine-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **6-Aminopyrazine-2-carboxylic acid**. The information is curated for researchers and professionals in drug development, offering detailed data, experimental protocols, and logical workflows to support advanced research and application.

Chemical Identity and Structure

6-Aminopyrazine-2-carboxylic acid is a heterocyclic compound that serves as a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical and chemical industries.[\[1\]](#)

- IUPAC Name: **6-aminopyrazine-2-carboxylic acid**
- CAS Number: 61442-38-4[\[1\]](#)
- Molecular Formula: C₅H₅N₃O₂[\[1\]](#)[\[2\]](#)
- SMILES: NC1=CN=CC(=N1)C(O)=O

- InChI Key: LEUHGHBIVGABDQ-UHFFFAOYSA-N[2]

Physicochemical Properties

The key physical and chemical properties of **6-Aminopyrazine-2-carboxylic acid** are summarized in the tables below.

Table 1: General Physicochemical Data

Property	Value	Source
Molecular Weight	139.11 g/mol	[1]
Appearance	Solid	[1]
Storage Temperature	2°C - 8°C	[1]

| Purity | 95% |

Table 2: Predicted Physicochemical Properties

Property	Value	Source
XlogP	-0.7	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **6-Aminopyrazine-2-carboxylic acid**.

Table 3: Predicted Mass Spectrometry Data

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	140.04546	125.0
[M+Na] ⁺	162.02740	133.8
[M-H] ⁻	138.03090	124.8
[M+NH ₄] ⁺	157.07200	142.8
[M+K] ⁺	178.00134	132.1

Data sourced from PubChemLite, calculated using CCSbase.[\[2\]](#)

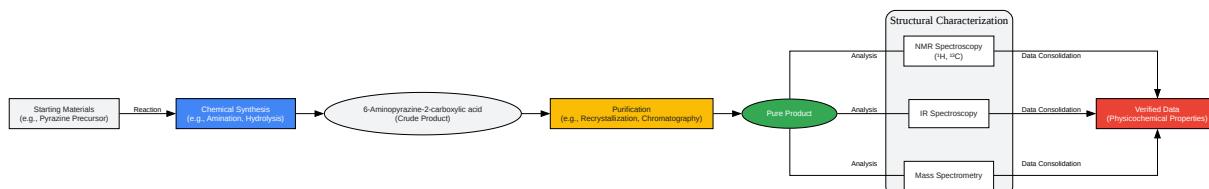
Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and for the further development of synthetic and analytical procedures.

4.1. General Synthesis of Aminopyrazine Carboxylic Acid Derivatives

While a specific protocol for **6-Aminopyrazine-2-carboxylic acid** is not detailed in the provided results, a general synthesis for a related isomer, 3-Aminopyrazine-2-carboxylic acid, can be adapted. This procedure involves the hydrolysis of a methyl ester precursor.

- Procedure:
 - Suspend the precursor, methyl 3-aminopyrazine-2-carboxylate (13.6 mmol), in methanol (40 mL) under a nitrogen atmosphere.[\[3\]](#)
 - Add 1N aqueous sodium hydroxide (30 mL) to the suspension.[\[3\]](#)
 - Allow the reaction mixture to warm to room temperature and stir for approximately 50 minutes.[\[3\]](#)
 - Partially evaporate the methanol (around 45 mL) under reduced pressure.[\[3\]](#)
 - Cool the resulting mixture in an ice water bath.[\[3\]](#)


- Slowly add 1N aqueous hydrochloric acid solution (70 mL) to induce precipitation of the product.[3]
- Collect the solid product by filtration, wash with water (3 x 10 mL), and dry under vacuum. [3]

4.2. Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR spectra are typically recorded on spectrometers such as a BRUKER AVANCE II 600 NMR Spectrometer.[4]
 - Samples are commonly dissolved in deuterated solvents like DMSO-d₆.[4]
 - The chemical shifts (δ) are reported in parts per million (ppm).
- Infrared (IR) Spectroscopy:
 - IR spectra can be recorded on a Nicolet Spectrometer using KBr disks.[5]
 - The carboxyl group (C=O) of carboxylic acids typically shows a strong, sharp absorption band in the region of 1680-1710 cm^{-1} .[6]
 - The O-H stretching absorption is very strong and broad, extending from 2500 to 3300 cm^{-1} .[6]
 - The N-H stretching of the amine group appears in the region of 3300-3500 cm^{-1} .

Logical and Experimental Workflows

Visualizing experimental and logical workflows can aid in understanding the processes involved in the study of **6-Aminopyrazine-2-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of **6-Aminopyrazine-2-carboxylic acid**.

Applications in Research and Development

6-Aminopyrazine-2-carboxylic acid is a crucial building block for creating a diverse range of complex compounds and specialty chemicals.^[1] Its structure makes it a valuable intermediate for synthesizing novel pharmaceutical agents aimed at various therapeutic targets. Derivatives of similar aminopyrazine carboxylic acids have been investigated for a range of biological activities, including antimycobacterial, antibacterial, and antifungal properties, highlighting the potential of this chemical scaffold in drug discovery.^[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Amino-2-pyrazinecarboxylic acid | 61442-38-4 | FA11447 [biosynth.com]
- 2. PubChemLite - 6-aminopyrazine-2-carboxylic acid (C5H5N3O2) [pubchemlite.lcsb.uni.lu]
- 3. 3-Aminopyrazine-2-carboxylic acid | 5424-01-1 [chemicalbook.com]
- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity [mdpi.com]
- To cite this document: BenchChem. [physical and chemical characteristics of 6-Aminopyrazine-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279984#physical-and-chemical-characteristics-of-6-aminopyrazine-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com